molecular formula C10H10N4O2 B8390480 4-Imidazol-1-yl-2-methyl-6-nitro-phenylamine

4-Imidazol-1-yl-2-methyl-6-nitro-phenylamine

Cat. No. B8390480
M. Wt: 218.21 g/mol
InChI Key: FCOXEQRRWIJVOZ-UHFFFAOYSA-N
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Patent
US07223757B2

Procedure details

To a suspension of N-(4-imidazol-1-yl-2-methyl-6-nitro-phenyl)-acetamide (279 mg, 1.07 mmol) in ethanol (3 mL) was added 2 N HCl (2 mL). The reaction mixture was heated to reflux for 14 h, cooled to room temperature, and neutralized with saturated NaHCO3. The resulting bright orange solid was filtered and dried under vacuum. The title compound (179 mg, 76%) was obtained as an orange solid. 1H NMR (300 MHz, CD3OD) δ 8.78 (1H, s), 8.24 (1H, s), 7.78 (1H, s), 7.64 (1H, s), 7.46 (1H, s), 2.36 (3H, s).
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([NH:15]C(=O)C)=[C:8]([CH3:19])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.Cl.C([O-])(O)=O.[Na+]>C(O)C>[N:1]1([C:6]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([NH2:15])=[C:8]([CH3:19])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
279 mg
Type
reactant
Smiles
N1(C=NC=C1)C1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The resulting bright orange solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC(=C(C(=C1)[N+](=O)[O-])N)C
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.